molecular formula C27H28Cl4N6 B1501712 Acriflavine hydrochloride CAS No. 69235-50-3

Acriflavine hydrochloride

Cat. No. B1501712
CAS RN: 69235-50-3
M. Wt: 578.4 g/mol
InChI Key: VWXAJKFSYJFBIW-UHFFFAOYSA-N
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Description

Acriflavine hydrochloride, also known as acriflavinium chloride, is a topical antiseptic . It appears as an orange or brown powder . It is derived from acridine and is known to stain the skin and may cause irritation . The hydrochloride form is more irritating than the neutral form . It has been used in applications for dual fluorescence analysis of cellular DNA and protein simultaneously .


Molecular Structure Analysis

The molecular formula of Acriflavine hydrochloride is C14H14ClN3 . Its average mass is 541.903 Da and its monoisotopic mass is 540.136292 Da .


Chemical Reactions Analysis

Acriflavine has been used as a fluorescent probe in the analysis of pharmaceutical and biological compounds . Its fluorescence can be turned off via the formation of ion-pair complexes with acidic drugs at a specific pH .


Physical And Chemical Properties Analysis

Acriflavine hydrochloride is a deep orange to brownish-red powder . It is used as a topical contrast agent and mainly stains nuclei when applied to tissues before microscopy .

Scientific Research Applications

Antibacterial Agent

Acriflavine Hydrochloride (ACF-HCl) has been found to be effective in inhibiting the growth of the gastric pathogen Helicobacter pylori, a type 1 carcinogen . It has been shown to inhibit H. pylori growth at concentrations significantly lower than those required for other Gram-negative bacteria . ACF-HCl also demonstrates a synergistic effect with clarithromycin, a commonly used antibiotic against H. pylori .

Antimicrobial Agent

In addition to its antibacterial properties, ACF-HCl has been reported to have antiviral, antimalarial, and antifungal activities . This makes it a multipurpose drug with potential applications in treating a variety of infections .

Fluorescent Probe

The remarkable native fluorescence of ACF-HCl is exploited in the field of analytical chemistry as an efficient probe for the analysis of pharmaceutical and biological compounds . Its fluorescence can be quenched via the interaction of its basic functional groups with acidic compounds, forming ion-pair complexes with lower fluorescent properties .

Analysis of Aceclofenac

ACF-HCl has been used as a fluorescent probe for the sensitive analysis of the acidic drug aceclofenac . The method showed low values of quantitation limit and detection limit, and was found to be linear, accurate, precise, robust, and specific .

Intercalating Dye

ACF-HCl acts as an intercalating dye, inserting itself between the bases in DNA . This property has been used in applications for dual fluorescence analysis of cellular DNA and protein simultaneously .

Inhibitor of Mitochondriogenesis

ACF-HCl has been reported to inhibit mitochondriogenesis . This could potentially have implications in the treatment of diseases related to mitochondrial dysfunction .

Confocal Laser Endomicroscopy

In living mice, ACF-HCl has been used in confocal laser endomicroscopy to check the crypt structure in mucosa .

Neurospora Strain Selection

ACF-HCl has been used in Neurospora strain selection by checking the acriflavine resistance .

Mechanism of Action

Acriflavine hydrochloride has been shown to inhibit HIF-1, which prevents blood vessels from growing to supply tumors with blood and interferes with glucose uptake and use . It is also a potent papain-like protease (PLpro) inhibitor, which inhibits SARS-CoV-2 . In addition, it has been found to inhibit the growth of H. pylori reference strain and antibiotic-resistant clinical isolates at low concentrations .

Safety and Hazards

Acriflavine hydrochloride may be harmful if inhaled or if it comes into contact with the eyes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Acriflavine has been implicated as an antiviral agent at low doses, potentially by stimulating the production of interferon . It has been shown to inhibit SARS-CoV-2 and other betacoronaviruses . Its application could be extended to numerous acidic pharmaceutical compounds .

properties

IUPAC Name

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.C13H11N3.4ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;;;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXAJKFSYJFBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28Cl4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acriflavine (hydrochloride)

CAS RN

69235-50-3
Record name Acriflavine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Reaction mass of 3,6-diaminoacridine hydrochloride and 837-73-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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